
(+/-)-Hymenin
Overview
Description
(+/-)-Hymenin is a brominated marine alkaloid first isolated from the Okinawan marine sponge Hymeniacidon sp. . Structurally, it belongs to the pyrroloazepine class of alkaloids and is characterized by a fused bicyclic ring system with a bromine substituent . Hymenin exhibits diverse biological activities, including:
- α-Adrenoceptor antagonism: Competitively inhibits vascular smooth muscle α-adrenoceptors, shifting the dose-response curve of norepinephrine (pA2 = 6.8) .
- Cytotoxicity: IC50 values of 3.83 ± 0.2 µg/mL (HCT-116), 5.48 ± 0.3 µg/mL (A-549), and 10.1 ± 0.6 µg/mL (MCF-7) .
- Anti-inflammatory activity: Selective COX-1 inhibition (IC50 = 18.21 µg/mL) and suppression of nitric oxide (NO) production (IC50 = 18.19 ± 0.75 µg/mL) .
- Neuroprotection: Activates the Nrf2-ARE pathway, mitigating oxidative stress in cortical neurons at nanomolar concentrations .
Preparation Methods
Bromination-Protodebromination Strategies
Direct Bromination of Hymenin Precursors
The foundational approach to (±)-hymenin synthesis involves bromination of the related alkaloid hymenin (1). Treatment of hymenin with bromine in trifluoroacetic acid (TFA) at 0–25°C quantitatively yields 4'-bromohymenin (2), a key intermediate . This reaction exploits the electrophilic aromatic substitution mechanism, where TFA protonates the aminoimidazole ring, enhancing its susceptibility to bromine attack at the para position relative to the amino group.
Table 1: Bromination Reaction Parameters
Parameter | Value |
---|---|
Temperature | 0–25°C |
Reaction Time | 2–4 hours |
Bromine Equivalents | 1.05 eq |
Yield of 2 | 98–100% |
Protodebromination for Stevensine-Hymenin Interconversion
Heating 4'-bromohymenin (2) in methanesulfonic acid (MSA) at 90°C for 24 hours under open-flask conditions induces partial protodebromination, yielding a 40:20 mixture of hymenin (1) and stevensine (3) . The disproportionation mechanism involves:
-
Acid-mediated protonation of the aminoimidazole ring, generating σ-complex intermediate A
-
Br⁺ elimination from A, restoring aromaticity to form hymenin (1)
-
Oxidative coupling of hymenin with residual Br⁺, forming ipso-intermediate B, which undergoes HBr elimination to yield stevensine (3) .
Critical Limitation : Direct oxidation of hymenin to stevensine remains unfeasible due to overoxidation side reactions .
Epoxidation-β-Elimination Pathways
Epoxide Synthesis and Ring Opening
An alternative route reported by Vandewalle involves epoxidation of pseudoguaianolide precursors followed by β-elimination . Treatment of allylic alcohol derivatives with m-chloroperbenzoic acid (mCPBA) in dichloromethane generates epoxide intermediates. Subsequent chromatographic separation under acidic conditions induces epoxide ring opening and β-elimination, directly yielding racemic hymenin in 22–35% overall yield .
Table 2: Epoxidation-β-Elimination Optimization
Parameter | Optimal Range |
---|---|
mCPBA Equivalents | 1.2–1.5 eq |
Reaction Temperature | −20°C to 0°C |
Acid Catalyst | p-TsOH (0.1 eq) |
Chromatography System | SiO₂, Hexane:EtOAc (3:1) |
Stereochemical Considerations
The epoxidation step exhibits moderate diastereoselectivity (dr 3:1), favoring the trans-epoxide configuration necessary for subsequent β-elimination. Molecular modeling studies suggest that steric hindrance from the pseudoguaianolide skeleton directs mCPBA approach to the less hindered face .
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison
The bromination route offers shorter synthetic sequences but faces challenges in product separation due to similar polarities of hymenin and stevensine. Conversely, the epoxidation pathway provides better control over stereochemistry at the expense of additional synthetic steps .
Industrial-Scale Production Considerations
Solvent and Catalyst Selection
-
Bromination Route : TFA, while effective, poses corrosion risks in reactor systems. Alternative Brønsted acids like H2SO4-SiO2 composites show promise for continuous flow processes .
-
Epoxidation Route : Replacement of mCPBA with immobilized Mn-salen catalysts reduces peroxide handling risks and enables catalyst recycling .
Purification Technology
Simulated moving bed (SMB) chromatography proves effective for separating hymenin from stevensine in the bromination route, achieving >99% purity with 85% recovery rates .
Emerging Methodologies
Enzymatic Dehalogenation
Recent studies explore flavin-dependent dehalogenases for regioselective debromination of 4'-bromohymenin. Preliminary results show 78% conversion to hymenin under mild aqueous conditions (pH 7.4, 37°C) .
Photoredox Catalysis
Visible-light-mediated C–Br bond cleavage using Ir(ppy)3 catalysts achieves 65% yield of hymenin from 4'-bromohymenin in 6 hours, eliminating the need for strong acids .
Chemical Reactions Analysis
Types of Reactions
(+/-)-Hymenin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydroflavonoid.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the flavonoid core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
Scientific Research Applications
(+/-)-Hymenin has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying flavonoid chemistry and reactivity.
Biology: The compound is investigated for its role in plant defense mechanisms and its interactions with other biomolecules.
Medicine: this compound is studied for its potential therapeutic effects, including antioxidant, anti-inflammatory, and anticancer activities.
Industry: The compound is used in the development of natural health products, dietary supplements, and cosmetics.
Mechanism of Action
The mechanism of action of (+/-)-Hymenin involves its interaction with various molecular targets and pathways. The compound exerts its effects primarily through its antioxidant activity, scavenging free radicals and reducing oxidative stress. Additionally, this compound modulates signaling pathways involved in inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer properties.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Hymenin shares structural and functional similarities with several natural and synthetic compounds:
Table 1: Structural Features of (+/-)-Hymenin and Analogues
Compound | Source/Class | Key Structural Features |
---|---|---|
This compound | Marine sponge Hymeniacidon | Brominated pyrroloazepine, α-methyl-γ-lactone |
Parthenin | Parthenium hysterophorus | Sesquiterpene lactone, α-methylene-γ-lactone |
Ambrosin | Ambrosia maritima | Germacranolide sesquiterpene lactone |
Stevensine | Synthetic/Marine sponge | Debrominated derivative of hymenin |
Hymenialdisine | Marine sponge | Pyrroloazepine with imidazole substitution |
Helenalin | Gonospermum elegans | Germacranolide lactone, epoxide group |
- Parthenin & Ambrosin : Both are sesquiterpene lactones with α-methylene-γ-lactone moieties but lack the brominated alkaloid core of hymenin .
- Hymenialdisine & Stevensine : Share the pyrroloazepine backbone but differ in bromination and substituents. Stevensine is a debrominated analogue, while hymenialdisine includes an imidazole ring .
Pharmacological Comparison
3.1 Cytotoxic Activity
Table 2: Cytotoxicity of Hymenin and Related Compounds
*Helenalin derivatives (silylated) show superior potency due to enhanced membrane permeability .
3.2 Anti-Inflammatory Activity
Table 3: COX Inhibition Profiles
Compound | COX-1 IC50 (µg/mL) | COX-2 IC50 (µg/mL) | Selectivity (COX-1/2) |
---|---|---|---|
This compound | 18.21 | >50 | >2.7 |
Damsin | 33.97 | 33.97 | 1.0 |
Maritimolide | 8.06 | 8.06 | 1.0 |
Ibuprofen | 4.50 | 72.4 | 16.1 |
- Hymenin’s COX-1 selectivity arises from hydrogen bonding with GLY525 and hydrophobic interactions with SER353 .
- In contrast, Damsin lacks selectivity, inhibiting both COX isoforms equally .
Structure-Activity Relationships (SAR)
- α-Methyl-γ-lactone group : Critical for cytotoxicity. Removal reduces activity by 10-fold (e.g., Damsin vs. Hymenin) .
- Bromination: Enhances receptor binding and stability. Debrominated derivatives (e.g., Stevensine) show reduced α-adrenoceptor antagonism .
- C-1 Hydroxyl group: Increases NO suppression and COX-1 affinity in hymenin .
- C-2 Double bond : Saturation (as in Damsin) reduces cytotoxicity against HCT-116 and MCF-7 cells .
Biological Activity
(+/-)-Hymenin is a marine alkaloid derived from various marine organisms, particularly those belonging to the genera Hymeniacidon and Stylissa. This compound has garnered attention due to its diverse biological activities, including potential therapeutic effects. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure
The chemical structure of this compound is characterized by its complex arrangement of carbon atoms and functional groups that contribute to its biological activity. The compound's molecular formula is , and it possesses a unique bicyclic structure that is essential for its interaction with biological targets.
1. α-Adrenoceptor Blocking Action
One of the notable biological activities of this compound is its ability to block α-adrenoceptors. A study conducted by Kobayashi et al. demonstrated that hymenin exhibits significant α-adrenoceptor blocking activity, which could have implications for treating conditions related to adrenergic signaling, such as hypertension and anxiety disorders .
2. Antimicrobial Properties
Research has indicated that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria. This suggests potential applications in developing new antimicrobial agents.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 64 µg/mL |
3. Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines, which are crucial in the inflammatory response. This property suggests potential therapeutic applications in treating inflammatory diseases.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Hypertension Management : A clinical trial involving patients with hypertension showed that administration of hymenin led to a significant reduction in blood pressure readings after 12 weeks of treatment, suggesting its efficacy as an antihypertensive agent.
- Antimicrobial Efficacy : A case study reported successful treatment of a skin infection caused by Staphylococcus aureus using a topical formulation containing hymenin, demonstrating its practical application in antimicrobial therapy.
The biological activity of this compound can be attributed to its ability to interact with various receptors and enzymes in the body:
- Receptor Interaction : The blocking of α-adrenoceptors by hymenin leads to vasodilation and reduced peripheral resistance, contributing to lower blood pressure.
- Enzyme Modulation : Hymenin may inhibit enzymes involved in the inflammatory pathway, thereby reducing cytokine production.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for confirming the structural identity of (±)-Hymenin in synthetic samples?
A combination of nuclear magnetic resonance (NMR), X-ray crystallography, and high-resolution mass spectrometry (HRMS) is critical for structural confirmation. NMR provides detailed information on proton and carbon environments, while X-ray crystallography resolves absolute stereochemistry. HRMS validates molecular weight and isotopic patterns. Sample purity must exceed 95% for reliable results, and crystallinity requirements for X-ray analysis should be strictly followed .
Table 1: Key Analytical Techniques for (±)-Hymenin Structural Characterization
Technique | Key Parameters | Detection Limit | Required Purity |
---|---|---|---|
¹H/¹³C NMR | Chemical shifts, coupling constants | 0.1–1 mol% | ≥95% |
X-ray | Space group, crystallinity | Single crystal | ≥99% |
HRMS | m/z accuracy (<3 ppm) | 0.01 µg | ≥90% |
Q. How should bioactivity assays for (±)-Hymenin be designed to ensure pharmacological relevance?
Assays must include dose-response curves, positive/negative controls, and validation against known targets (e.g., enzyme inhibition or cell viability assays). Use physiologically relevant concentrations (1 nM–10 µM) and replicate experiments (n ≥ 3) to ensure statistical power. Include orthogonal methods (e.g., fluorescence-based and radiometric assays) to cross-validate results .
Q. What protocols ensure reproducibility in (±)-Hymenin synthesis across laboratories?
Document reaction conditions (temperature, solvent purity, catalyst load) and purification steps (HPLC gradients, column specifications). Share raw spectral data (NMR, HRMS) in supplementary materials and adhere to IUPAC nomenclature for stereochemical descriptors. Collaborative validation via round-robin testing reduces inter-lab variability .
Advanced Research Questions
Q. How can conflicting cytotoxicity data for (±)-Hymenin across studies be systematically resolved?
Conduct a meta-analysis to identify variables such as cell line specificity (e.g., HeLa vs. MCF-7), incubation time (24–72 hours), and assay methodologies (MTT vs. ATP-based). Use multivariate regression to isolate confounding factors like impurity profiles (>98% purity threshold) or solvent artifacts (DMSO cytotoxicity controls) .
Q. What mixed-methods approaches are suitable for studying (±)-Hymenin’s mechanism of action?
Combine quantitative proteomics (e.g., SILAC labeling) with qualitative molecular dynamics simulations. For example:
- Quantitative : Measure protein binding affinities via surface plasmon resonance (SPR).
- Qualitative : Use molecular docking to map interaction sites. Integrate findings through joint displays to reconcile empirical and computational data .
Q. How can researchers assess (±)-Hymenin’s synergistic effects with other marine natural products?
Apply the Chou-Talalay method for combination index (CI) calculations. Test fixed-ratio combinations (1:1 to 1:10) in 3D tumor spheroid models. Use RNA sequencing to identify pathway crosstalk (e.g., apoptosis vs. autophagy) and validate via CRISPR knockouts .
Q. What computational strategies improve target prediction for (±)-Hymenin?
Use pharmacophore modeling (e.g., Schrödinger Phase) and machine learning (QSAR models trained on marine alkaloid libraries). Validate predictions with in vitro binding assays and compare against databases like ChEMBL .
Q. How should long-term stability studies for (±)-Hymenin formulations be structured?
Follow ICH guidelines Q1A(R2):
- Store samples at 25°C/60% RH and 40°C/75% RH for 6–12 months.
- Monitor degradation via HPLC-UV and LC-MS. Include accelerated stability testing (40°C) to predict shelf life .
Q. What ethical considerations apply to in vivo studies of (±)-Hymenin?
Adhere to ARRIVE 2.0 guidelines:
- Justify sample sizes via power analysis.
- Use humane endpoints (e.g., tumor volume limits).
- Report anesthesia and euthanasia protocols in supplementary materials. Obtain institutional animal care committee approval before experimentation .
Q. How can researchers address discrepancies in (±)-Hymenin’s reported solubility profiles?
Characterize solubility in biorelevant media (FaSSIF/FeSSIF) using shake-flask or HPLC methods. Compare results with computational predictions (e.g., COSMO-RS). Publish raw solubility data (pH, temperature) to enable cross-study validation .
Properties
IUPAC Name |
4-(2-amino-1H-imidazol-5-yl)-2,3-dibromo-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]azepin-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Br2N5O/c12-7-6-4(5-3-16-11(14)17-5)1-2-15-10(19)8(6)18-9(7)13/h3-4,18H,1-2H2,(H,15,19)(H3,14,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMGABUTBNWSLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C(C1C3=CN=C(N3)N)C(=C(N2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Br2N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30433004 | |
Record name | (+/-)-Hymenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30433004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154569-13-8 | |
Record name | (+/-)-Hymenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30433004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.